molecular formula C20H22N2O3 B2445680 N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(4-methoxyphenyl)acetamide CAS No. 922052-86-6

N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2445680
CAS RN: 922052-86-6
M. Wt: 338.407
InChI Key: YZSXPVUGZKMLCK-UHFFFAOYSA-N
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Description

N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anion Coordination and Structural Orientation

The compound N1-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-(4-methoxyphenyl)acetamide has been explored for its unique structural orientation and potential in anion coordination. Studies reveal that related amide derivatives exhibit stretched configurations and tweezer-like geometries, enabling them to form channel-like structures through self-assembly. This characteristic is particularly noted in the context of protonated perchlorate salts of similar compounds, showcasing the diversity of spatial orientations these molecules can adopt due to weak C–H⋯π and C–H⋯O interactions. Such structural flexibility is crucial for developing novel molecular architectures and understanding the mechanisms of molecular recognition and self-assembly processes (Kalita, Baruah, 2010).

Crystal Structure and Co-crystal Formation

Further research into the crystal structures and co-crystal formation with aromatic diols of quinoline derivatives containing amide bonds highlights the compound's ability to engage in complex molecular arrangements. The formation of co-crystals with 1,4-dihydroxybenzene and 1,5-dihydroxynaphthalene, in particular, demonstrates the compound's versatility in structural adaptation and potential applications in designing functional molecular materials. These findings contribute to a deeper understanding of the structural dynamics and potential applications of quinoline-derived amides in materials science (Karmakar, Kalita, Baruah, 2009).

N-Acetyldopamine Derivatives and Traditional Medicine Applications

The investigation into N-acetyldopamine (NADA) derivatives isolated from traditional Chinese medicine sources uncovers a range of compounds with potential biological significance. Among these, derivatives structurally related to the compound have been identified, suggesting a role in traditional therapeutic practices and offering insights into the bioactive compound profiles of medicinal materials. This research opens avenues for exploring the pharmacological potentials of NADA derivatives and their relevance in traditional medicine (Yang et al., 2015).

Pharmacological Studies and Synthetic Approaches

Synthetic and pharmacological studies of quinoline derivatives reveal the broad scope of chemical modifications and biological evaluations these compounds can undergo. Novel synthetic routes leading to quinoline derivatives with potential biological activities highlight the compound's versatility as a scaffold for developing therapeutic agents. This research underscores the significance of synthetic chemistry in advancing the study of quinoline-based compounds and their applications in medicine (Bhambi et al., 2010).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-22-18-10-7-16(13-15(18)6-11-20(22)24)21-19(23)12-14-4-8-17(25-2)9-5-14/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSXPVUGZKMLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)acetamide

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